molecular formula C7H8F4O2 B1295053 2,2,3,3-Tetrafluoropropyl methacrylate CAS No. 45102-52-1

2,2,3,3-Tetrafluoropropyl methacrylate

Cat. No.: B1295053
CAS No.: 45102-52-1
M. Wt: 200.13 g/mol
InChI Key: RSVZYSKAPMBSMY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl methacrylate (CAS 45102-52-1) is a fluorinated methacrylate monomer characterized by a tetrafluorinated propyl group attached to a methacrylic acid ester. Its molecular formula is C₇H₈F₄O₂, with a molecular weight of 200.13 g/mol. Key physical properties include a density of 1.25 g/mL at 25°C, a boiling point of 124°C, and a refractive index of 1.373 . The compound is a colorless liquid, typically stabilized with BHT, and is hydrophobic due to its fluorinated alkyl chain. It is widely used in polymer chemistry to synthesize fluorinated block copolymers, hydrogels, and functional materials for biomedical, optical, and membrane applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl methacrylate typically involves the reaction of fluorinated alcohols with methacrylic acid or its derivatives. One common method is the esterification of 2,2,3,3-tetrafluoropropanol with methacrylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of stabilizers like butylated hydroxytoluene (BHT) is common to prevent polymerization during storage and handling .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical and Polymer Science

Polymer Synthesis
TFPMA is primarily utilized in the synthesis of fluorinated polymers through processes such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This method allows for controlled polymerization, resulting in materials with specific architectures and properties. The ability to form stable polymers makes TFPMA valuable for creating advanced materials with enhanced performance characteristics.

Comparison with Similar Compounds
TFPMA exhibits superior properties compared to other fluorinated methacrylates, such as:

CompoundKey Properties
2,2,2-Trifluoroethyl methacrylateLower thermal stability
2,2,3,3,4,4,4-Heptafluorobutyl methacrylateHigher viscosity
2,2,3,3-Pentafluoropropyl methacrylateReduced chemical resistance

Biomedical Applications

Medical Devices and Coatings
Due to its biocompatibility and chemical stability, TFPMA is explored for use in medical coatings and implants. Studies have demonstrated that polymers derived from TFPMA can exhibit improved mechanical properties and biocompatibility when used in medical devices such as stents and artificial joints .

Drug Delivery Systems
Research indicates that TFPMA can be incorporated into polymeric carriers for targeted drug delivery applications. Its unique chemical structure allows for modulation of drug release profiles, enhancing the effectiveness of therapeutic agents while minimizing side effects .

Surface Treatments and Optical Applications

Optical Coatings
TFPMA's low refractive index and chemical resistance make it suitable for optical coatings used in photonics. It can be employed in the production of anti-reflective coatings and protective layers for optical devices . The development of polymeric materials with tailored refractive indices has potential applications in lenses and other optical components.

Self-Cleaning Surfaces
Coatings based on TFPMA have been studied for their self-cleaning properties. The incorporation of fluorinated compounds enhances the hydrophobicity of surfaces, leading to improved dirt-repellent characteristics . This property is particularly beneficial in applications requiring minimal maintenance.

Case Study 1: Polymer Applications

In a study examining polyurethane-poly(2,2,3,3-tetrafluoropropyl acrylate), researchers found that the triblock copolymer exhibited enhanced mechanical properties suitable for medical devices like implants.

Case Study 2: Biosensor Development

TFPMA was incorporated into amphiphilic block copolymers to improve biosensor performance by enhancing surface characteristics and interaction with biological analytes .

Case Study 3: Drug Delivery Systems

Research highlighted TFPMA's role in creating polymeric carriers that effectively modulate drug release profiles for targeted therapies .

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl methacrylate primarily involves its ability to undergo polymerization and form stable, chemically resistant polymers. The presence of fluorine atoms enhances the hydrophobicity and chemical resistance of the resulting materials. The methacrylate group allows for easy incorporation into polymer chains, providing versatility in material design .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Methacrylates

Fluorinated methacrylates vary in fluorine content, alkyl chain length, and substitution patterns, leading to distinct physicochemical and application-specific properties. Below is a detailed comparison of 2,2,3,3-tetrafluoropropyl methacrylate with its analogs:

Structural and Physical Properties

Compound Name CAS Number Fluorine Atoms Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Structural Features
This compound 45102-52-1 4 200.13 124 1.25 Tetrafluorinated propyl chain
2,2,2-Trifluoroethyl methacrylate 352-87-4 3 170.11 ~105–110 1.27 Trifluoroethyl group
Hexafluoroisopropyl methacrylate 3063-71-6 6 238.14 ~140–145 1.41 Hexafluoroisopropyl group (bulkier substituent)
1H,1H,2H,2H-Nonafluorohexyl methacrylate 65605-70-1 9 308.15 ~160–165 1.55 Long perfluorohexyl chain
2,2,3,3,3-Pentafluoropropyl methacrylate 355-97-9 5 214.10 ~130–135 1.35 Pentafluorinated propyl group

Key Observations :

  • Fluorine Content and Hydrophobicity : Increasing fluorine atoms (e.g., NFHMA with 9 fluorines) correlates with higher hydrophobicity and chemical inertness. TFPMA’s tetrafluorinated chain balances moderate hydrophobicity with solubility in organic solvents .
  • Boiling Point and Density : Longer fluorinated chains (e.g., NFHMA) increase molecular weight and boiling points. TFPMA’s shorter chain results in a lower boiling point (124°C) compared to NFHMA (~160–165°C) .
  • Steric Effects : Bulkier groups (e.g., hexafluoroisopropyl in HFIPMA) hinder polymerization kinetics and alter copolymer morphology compared to TFPMA .

Polymerization and Copolymer Behavior

  • TFPMA : Polymerizes via RAFT (Reversible Addition-Fragmentation Chain Transfer) to form block copolymers with controlled molecular weights (e.g., poly(N-isopropylacrylamide)-b-poly(TFPMA) with Mw = 490,000 g/mol) . Its amphiphilic nature enables self-assembly into Langmuir-Blodgett films with comb-like structures .
  • TFEMA : Forms less hydrophobic polymers than TFPMA due to fewer fluorines, limiting its use in high-stability membranes .
  • NFHMA : The long perfluoroalkyl chain enhances membrane rigidity in polymersomes but reduces aqueous solubility, making TFPMA preferable for drug delivery systems requiring moderate hydrophobicity .

Biological Activity

Overview

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated methacrylate ester with significant applications in polymer science and biomedical fields due to its unique chemical properties. This compound is characterized by its molecular formula CH2=C(CH3)COOCH2CF2CF2H\text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CF}_2\text{CF}_2\text{H} and exhibits high thermal stability, chemical resistance, and biocompatibility. These properties enable TFPMA to be utilized in the synthesis of advanced materials, including biomedical devices and drug delivery systems.

TFPMA primarily undergoes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, a process that allows for the controlled synthesis of polymers with specific architectures. This mechanism facilitates the formation of polymer chains that can interact with biological systems.

Biochemical Pathways

The interaction of TFPMA with biological molecules occurs through several biochemical pathways:

  • Covalent Bond Formation : TFPMA can form covalent bonds with amino acids in proteins, leading to modifications that alter protein function. This interaction can inhibit or enhance enzyme activities involved in metabolic pathways.
  • Cellular Effects : TFPMA influences cellular functions by altering signaling pathways, gene expression, and cellular metabolism. It has been observed to affect stress response genes and disrupt cellular membranes, potentially leading to cytotoxic effects in certain cell types.

Molecular Mechanism

At the molecular level, TFPMA exerts its biological effects through various interactions:

  • Enzyme Inhibition : By binding to active sites of enzymes, TFPMA can block substrate access and inhibit enzymatic activity.
  • Gene Expression Modulation : TFPMA interacts with transcription factors and regulatory proteins, resulting in changes in gene expression profiles.

Biological Activity Data

The biological activity of TFPMA has been studied in various contexts. Below is a summary of key findings from recent research:

StudyFindings
BenchChem TFPMA shows biocompatibility suitable for biomedical applications. It interacts with enzymes affecting their catalytic efficiency.
ResearchGate The synthesis of polyurethane-poly(2,2,3,3-tetrafluoropropyl acrylate) triblock copolymers demonstrated enhanced properties for aqueous dispersions useful in drug delivery systems.
MDPI The study on Langmuir monolayers indicated that TFPMA-based polymers exhibit unique surface properties beneficial for biosensor applications.

Case Studies

  • Polymer Applications : In a study examining polyurethane-poly(2,2,3,3-tetrafluoropropyl acrylate), researchers found that the triblock copolymer exhibited improved mechanical properties and biocompatibility for potential use in medical devices such as implants and coatings .
  • Biosensor Development : The incorporation of TFPMA into amphiphilic block copolymers was shown to enhance the performance of biosensors by improving their surface characteristics and interaction with biological analytes .
  • Drug Delivery Systems : Research highlighted the role of TFPMA in creating polymeric carriers for targeted drug delivery applications due to its ability to modulate drug release profiles effectively .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for TFPMA, and how can purity be validated?

TFPMA is synthesized via esterification of methacrylic acid with 2,2,3,3-tetrafluoropropanol under acid catalysis. Key steps include:

  • Reaction Conditions : Use of azeotropic distillation to remove water, improving yield .
  • Purification : Distillation under reduced pressure (boiling point: 124°C) to achieve ≥99% purity, verified by gas chromatography (GC) or NMR .
  • Purity Metrics : Moisture content (<0.25%) and impurity levels (<0.3%) are critical for polymerization suitability .

Q. What characterization techniques are essential for analyzing TFPMA-based polymers?

  • Molecular Weight Distribution : Gel Permeation Chromatography (GPC) with triple detection (refractive index, light scattering, viscometry) to determine MwM_w, MnM_n, and polydispersity (PDI) .
  • End-Group Analysis : MALDI-TOF MS/MS confirms the presence of RAFT agent-derived terminal groups (e.g., trithiocarbonates) .
  • Fluorine Content : 19F^{19}\text{F} NMR quantifies fluorinated segments in copolymers .

Table 1 : Key Physical Properties of TFPMA

PropertyValueMethodReference
Density (25°C)1.25 g/mLLit. data
Refractive Index (nDn_D)1.373Abbe refractometer
Flash Point123°F (50.5°C)Closed-cup test

Advanced Research Questions

Q. How do chain transfer agents (CTAs) impact RAFT polymerization kinetics of TFPMA?

In RAFT polymerization, CTAs like CPDT and CDTPA enable controlled growth with low PDI (<1.2):

  • Kinetic Analysis : Linear increase in MwM_w vs. conversion confirms living behavior. CtrC_{tr} (chain transfer constant) for CPDT = 2.1 ± 0.3; CDTPA = 1.8 ± 0.2 .
  • Mechanism : Thiocarbonylthio groups mediate reversible chain transfer, reducing termination side reactions. Higher CTA efficiency correlates with lower PDI .

Q. How can TFPMA be integrated into amphiphilic block copolymers for biomedical applications?

  • Design Strategy : Use PTFPMA as a hydrophobic block paired with hydrophilic monomers (e.g., acrylic acid) via sequential RAFT polymerization .
  • Drug Delivery : Fluorinated blocks enhance hydrophobicity and membrane stability in polymersomes. Example: Angiopep-2-PEG-bb-PTFPMA for BBB-penetrating glioblastoma therapy .
  • Stimuli-Responsiveness : Copolymers with NN-isopropylacrylamide exhibit thermoresponsive LCST behavior, useful in tissue engineering .

Table 2 : Performance of TFPMA-Based Block Copolymers

Copolymer SystemMwM_w (kDa)PDIApplicationReference
PTFPMA-bb-PAA45.21.18pH-responsive micelles
PNIPAM-bb-PTFPMA32.71.23Thermoresponsive films
PEG-bb-PTFPMA68.51.15Drug delivery polymersomes

Q. What contradictions exist in reported polymerization methods for TFPMA?

  • ATRP vs. RAFT : While ATRP achieves moderate control (PDI ~1.3), RAFT offers superior PDI (<1.2) but requires rigorous oxygen removal .
  • Solvent Effects : Benzene (used in RAFT) may suppress chain transfer compared to toluene, but toxicity concerns limit industrial adoption .

Q. Methodological Recommendations

  • Polymerization Optimization : Use [AIBN] = 1 mol% and [CTA] = 5 mol% in benzene at 70°C for RAFT .
  • Safety Protocols : Handle TFPMA in well-ventilated areas; avoid skin contact (flash point = 50.5°C) .
  • Advanced Applications : Leverage fluorinated blocks for hydrophobic coatings, optical fibers, or siRNA delivery systems .

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVZYSKAPMBSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29991-77-3
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer
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DSSTOX Substance ID

DTXSID50196386
Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Molecular Weight

200.13 g/mol
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CAS No.

45102-52-1, 29991-77-3
Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Record name 2,2,3,3-tetrafluoropropyl methacrylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2,3,3-Tetrafluoropropyl methacrylate
2,2,3,3-Tetrafluoropropyl methacrylate

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